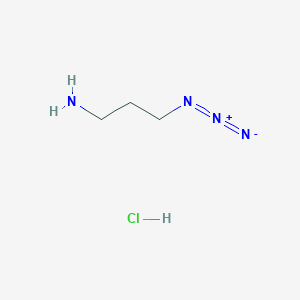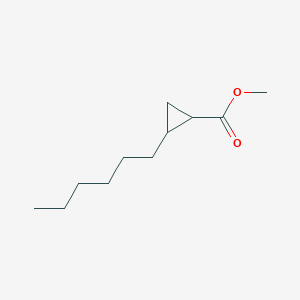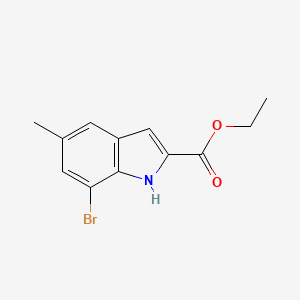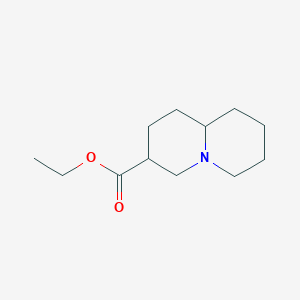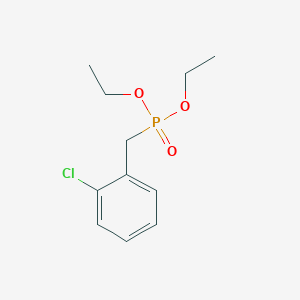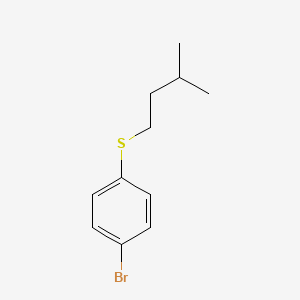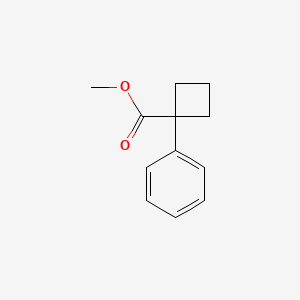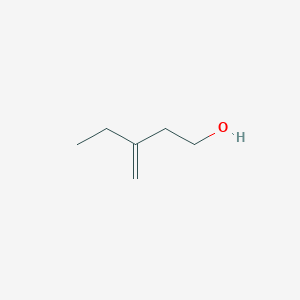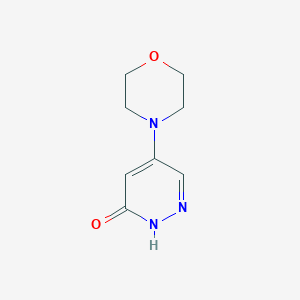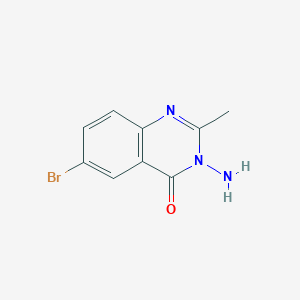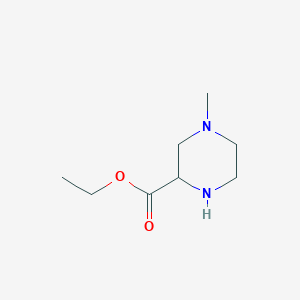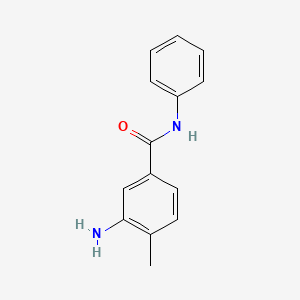
3-amino-4-methyl-N-phenylbenzamide
Übersicht
Beschreibung
The compound 3-amino-4-methyl-N-phenylbenzamide is a derivative of benzamide, which is a class of compounds known for their diverse range of biological activities. Benzamides can be modified to produce various derivatives with specific properties and potential applications in medicinal chemistry and other fields.
Synthesis Analysis
The synthesis of benzamide derivatives can involve different starting materials and reaction conditions. For instance, the synthesis of a tripeptide derivative involving a benzamide moiety was achieved by reacting a benzyloxycarbonylalanyl-phenylalanyloxy derivative with glycinediethylamide at elevated temperatures, using solvents like dimethylsulfoxide, dimethylformamide, or N-methylpyrrolidone . Another synthesis approach for a benzamide derivative involved hydrogenation and esterification steps starting from nitro-substituted precursors and chlorosulfonic acid, with methanol as the solvent and Raney-Ni as the catalyst . These methods highlight the versatility in synthesizing benzamide derivatives under various conditions to achieve high yields and purity.
Molecular Structure Analysis
The molecular structure of benzamide derivatives can be characterized by spectroscopic methods such as IR and NMR, and their crystal structures can be determined by X-ray analysis . For example, the crystal structure of certain aminobenzamide derivatives is dominated by hydrogen bonding interactions, which can vary significantly among similar compounds, indicating structural flexibility that may be beneficial for co-crystallization reactions . This flexibility in hydrogen bonding is crucial for the formation of supramolecular structures and can influence the physical properties and reactivity of these compounds.
Chemical Reactions Analysis
Benzamide derivatives can participate in various chemical reactions. For example, 3-aminobenzamide has been shown to enhance the toxic effects of alkylating agents like ethyl methanesulfonate and methyl methanesulfonate, suggesting its role in the repair of DNA damage and the chemical induction of transformation in vitro . Additionally, benzamidine derivatives can be converted into quinazoline derivatives using Appel salt, indicating the potential for benzamide derivatives to serve as precursors in the synthesis of heterocyclic compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The presence of different functional groups can affect their solubility, melting point, and reactivity. For instance, the introduction of an N,O-bidentate directing group in a benzamide derivative can make it suitable for metal-catalyzed C–H bond functionalization reactions . Furthermore, the anticonvulsant activity of some 4-aminobenzamides has been evaluated, showing that modifications to the benzamide structure can lead to compounds with significant biological activity . The synergistic effect of 3-aminobenzamide with methyl methanesulfonate in inducing sister-chromatid exchanges also highlights the compound's influence on cellular processes .
Wissenschaftliche Forschungsanwendungen
Psycho- and Neurotropic Properties
The psycho- and neurotropic properties of certain N-phenylbenzamide derivatives, including 3-amino-4-methyl-N-phenylbenzamide, have been explored. These compounds have demonstrated specific sedative effects, anti-amnesic activity, potent anti-anxiety action, and considerable antihypoxic effect. Such properties make them subjects of interest for further research as potential psychoactive compounds (Podolsky, Shtrygol', & Zubkov, 2017).
Synthesis Processes
Research into the synthesis processes of N-phenylbenzamide derivatives, including 3-amino-4-methyl-N-phenylbenzamide, has been conducted to optimize yields and establish efficient production methods. This includes exploring various catalysts and reaction conditions to improve the overall efficiency and yield of the synthesis (Mao Duo, 2000).
Antiviral Activity
Studies have been carried out on the antiviral activity of N-phenylbenzamide derivatives. These compounds, including variants of 3-amino-4-methyl-N-phenylbenzamide, have shown promising activity against certain viral strains, suggesting potential for the development of antiviral drugs (Ji et al., 2013).
Anticonvulsant Activity
Research has also been done on the anticonvulsant effects of 4-aminobenzamides, a category to which 3-amino-4-methyl-N-phenylbenzamide belongs. These studies have shown the efficacy of certain derivatives in reducing seizures, contributing to the development of new anticonvulsant therapies (Clark et al., 1984).
Safety And Hazards
The safety data sheet for 3-amino-4-methyl-N-phenylbenzamide indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It causes serious eye damage . Therefore, it is recommended to use this compound only outdoors or in a well-ventilated area, and personal protective equipment should be worn .
Zukünftige Richtungen
3-amino-4-methyl-N-phenylbenzamide is a crucial raw material and intermediate in the synthesis of many drug candidates . The development of a continuous flow microreactor system for its synthesis represents a significant advancement . Future research may focus on further optimizing the synthesis process and exploring its applications in medicinal chemistry .
Eigenschaften
IUPAC Name |
3-amino-4-methyl-N-phenylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-10-7-8-11(9-13(10)15)14(17)16-12-5-3-2-4-6-12/h2-9H,15H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGILUAOMQWZUKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20504232 | |
| Record name | 3-Amino-4-methyl-N-phenylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20504232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-4-methyl-N-phenylbenzamide | |
CAS RN |
54884-13-8 | |
| Record name | 3-Amino-4-methyl-N-phenylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20504232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


